Cas no 141517-21-7 (Trifloxystrobin)

Trifloxystrobin 化学的及び物理的性質
名前と識別子
-
- Trifloxystrobin
- FLINT
- STRATEGO
- TEGA
- Benzeneacetic acid, .alpha.-(methoxyimino)-2-(E)-1-3-(trifluoromethyl)phenylethylideneaminooxymethyl-, methyl ester, (.alpha.E)-
- methyl (e)-α-methoxyimino-2-[(e)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate
- trifloxystrobin (bsi, pa iso)
- Methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
- FLINT,20 MESH
- Trifloxystrobin Solution
- (E,E)-(methoxyimino)-2-[1-[3-(trifluoromethyl)-phenyl]ethylideneaminooxyme
- methyl (2E)-(methoxyimino)(2-{[({(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxy]methyl}phenyl)acetate
- methyl (αE)-α-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate
- Trifloxystrobin 100mg []
- ONCZDRURRATYFI-UHFFFAOYSA-N
- methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
- DSSTox_RID_78995
- DSSTox_CID_12580
- DSSTox_GSID_32580
- Tox21_301047
- methyl-alpha-(methoxyimino)-2-[({1-[3-(trifluoromethyl)-phenyl]ethylidene}amino)oxymethyl]benzeneacetate
- methyl(methoxyimino)(2-{[({
- CGA 279202
- methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]ethanoate
- methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
- ONCZDRURRATYFI-TVJDWZFNSA-N
- methyl (2E)-2-(methoxyimino)-2-[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate
- HY-123230
- SCHEMBL9880011
- EN300-6486651
- NCGC00163847-01
- Methyl methoxyimino(alpha-(1-(alpha,alpha,alpha-trifluoro-3-tolyl)ethylideneaminooxy)-2-tolyl)acetate
- methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
- AMY14810
- NCGC00163847-03
- NCGC00163847-02
- methyl (alphaE)-alpha-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate
- AS-76139
- SCHEMBL19148
- J-007507
- C18562
- methyl (2E)-(methoxyimino)[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate
- methyl (E)-methoxyimino-{(E)-alpha-[1-(alpha,alpha,alpha-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate
- DTXSID4032580
- CHEBI:81833
- CS-0082159
- Benzeneacetic acid, alpha-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (alphaE)-
- 141517-21-7
- A807769
- Methyl (E)-alpha-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate
- (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid methyl ester
- AKOS030621531
- CHEMBL1897483
- Trifloxystrobin, PESTANAL(R), analytical standard
- Benzeneacetic acid, a-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (aE)-
- Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate
- DTXSID701024921
- 1ST21206
-
- MDL: MFCD09953763
- インチ: 1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3
- InChIKey: ONCZDRURRATYFI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C(C(C([H])([H])[H])=NOC([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C(C(=O)OC([H])([H])[H])=NOC([H])([H])[H])=C1[H])(F)F
計算された属性
- せいみつぶんしりょう: 408.13000
- どういたいしつりょう: 408.13
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 69.5
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 72.9°
- ふってん: bp~312°
- フラッシュポイント: 華氏温度:>158°f
摂氏度:>70°c - 屈折率: 1.511
- ようかいど: 生体外:ジメチルスルホキシドようかいど125 mg/mL(306.09 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 69.15000
- LogP: 4.31190
- ようかいせい: 水に溶けない
Trifloxystrobin セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H317,H410
- 警告文: P273,P280,P501
- 危険物輸送番号:UN3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 43-50/53
- セキュリティの説明: S24
-
危険物標識:
- リスク用語:R43
- どくせい:LD50 in rats (mg/kg): >5000 orally; >2000 dermally; LC50 by inhalation in rats (mg/m3): >4646; LC50 in bobwhite quail (mg/kg): >2000; LC50 in rainbow trout (mg/l): 0.015 (Margot)
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- セキュリティ用語:S24-37-46-60-61
Trifloxystrobin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T903654-1g |
Trifloxystrobin |
141517-21-7 | ≥98% | 1g |
¥999.00 | 2022-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096456-1g |
Trifloxystrobin |
141517-21-7 | 97% | 1g |
¥198 | 2024-05-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88481-5g |
(E)-Methyl 2-(methoxyimino)-2-(2-((((E)-(1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate |
141517-21-7 | 97% | 5g |
¥624.0 | 2024-07-18 | |
Alichem | A019113790-10g |
Methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate |
141517-21-7 | 97% | 10g |
255.00 USD | 2021-06-17 | |
Alichem | A019113790-25g |
Methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate |
141517-21-7 | 97% | 25g |
530.00 USD | 2021-06-17 | |
Chemenu | CM195362-10g |
Trifloxystrobin |
141517-21-7 | 97% | 10g |
$234 | 2021-06-09 | |
Chemenu | CM195362-100g |
Trifloxystrobin |
141517-21-7 | 97% | 100g |
$1356 | 2021-06-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T129128-100mg |
Trifloxystrobin |
141517-21-7 | 100mg |
¥717.90 | 2023-08-31 | ||
Chemenu | CM195362-25g |
Trifloxystrobin |
141517-21-7 | 97% | 25g |
$468 | 2021-06-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53932-100mg |
Trifloxystrobin |
141517-21-7 | 98% | 100mg |
¥988.00 | 2023-09-07 |
Trifloxystrobin サプライヤー
Trifloxystrobin 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Trifloxystrobinに関する追加情報
Recent Advances in Trifloxystrobin (CAS 141517-21-7) Research: A Comprehensive Review
Trifloxystrobin (CAS 141517-21-7), a strobilurin fungicide, has garnered significant attention in recent years due to its broad-spectrum activity against fungal pathogens in agricultural and biomedical applications. This research briefing synthesizes the latest findings on Trifloxystrobin, focusing on its molecular mechanisms, efficacy, and emerging applications in chemical biology and pharmaceutical research. The compound's unique mode of action, targeting the mitochondrial respiratory chain by inhibiting complex III (cytochrome bc1 complex), has made it a subject of intense study for both agrochemical and therapeutic development.
Recent studies have elucidated novel aspects of Trifloxystrobin's biochemical interactions. A 2023 study published in Journal of Agricultural and Food Chemistry demonstrated its enhanced stability in nanoformulations, improving bioavailability by 40% compared to conventional preparations. Concurrently, research in Bioorganic & Medicinal Chemistry Letters revealed unexpected off-target effects on mammalian cell lines, suggesting potential repurposing opportunities for cancer therapy. These findings underscore the dual relevance of Trifloxystrobin in both agricultural and biomedical contexts.
Advanced analytical techniques have provided new insights into Trifloxystrobin's environmental fate and metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies have identified three previously unknown metabolites in soil systems, while nuclear magnetic resonance (NMR) spectroscopy has clarified stereochemical aspects critical for its fungicidal activity. Such methodological advancements are facilitating more precise risk assessments and enabling the design of next-generation derivatives with improved target specificity.
The pharmaceutical potential of Trifloxystrobin-related compounds has emerged as a particularly promising research direction. Structural analogs have shown moderate inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 0.8-2.3 μM, positioning them as potential antimalarial leads. Furthermore, molecular docking simulations have predicted strong binding affinity (ΔG = -9.2 kcal/mol) between Trifloxystrobin's core structure and the SARS-CoV-2 main protease, though in vitro validation remains ongoing.
Regulatory and safety assessments continue to evolve alongside these scientific developments. The European Chemicals Agency's 2024 re-evaluation identified new data requirements regarding aquatic toxicity, while the U.S. EPA has initiated review of occupational exposure limits based on recent neurotoxicity findings. These regulatory developments are shaping the future commercialization landscape for Trifloxystrobin-containing products.
In conclusion, Trifloxystrobin (141517-21-7) represents a compelling case study of how agrochemical compounds can transcend their original applications through interdisciplinary research. The convergence of structural biology, nanotechnology, and computational chemistry is unlocking new possibilities for this molecule, from precision agriculture to drug discovery. Future research directions should prioritize structure-activity relationship studies of novel derivatives and comprehensive investigations of its pharmacophore in mammalian systems.
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